molecular formula C15H20O3 B11864998 7-Methoxyspiro[chroman-2,1'-cyclohexan]-4-ol

7-Methoxyspiro[chroman-2,1'-cyclohexan]-4-ol

Cat. No.: B11864998
M. Wt: 248.32 g/mol
InChI Key: BRBHUWPZGVSDOI-UHFFFAOYSA-N
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Description

7-Methoxyspiro[chroman-2,1’-cyclohexan]-4-ol is a spiro compound that features a unique structure combining a chroman ring and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxyspiro[chroman-2,1’-cyclohexan]-4-ol can be achieved through several methods. One common approach involves the reaction of a chromanone derivative with a cyclohexanone derivative under acidic or basic conditions. The reaction typically proceeds through a spirocyclization mechanism, where the chromanone and cyclohexanone moieties are joined to form the spiro compound.

Industrial Production Methods

Industrial production of 7-Methoxyspiro[chroman-2,1’-cyclohexan]-4-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Methoxyspiro[chroman-2,1’-cyclohexan]-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

7-Methoxyspiro[chroman-2,1’-cyclohexan]-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxyspiro[chroman-2,1’-cyclohexan]-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxyspiro[chroman-2,1’-cyclohexan]-4-ol is unique due to its specific combination of a methoxy group and a spiro structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

7-methoxyspiro[3,4-dihydrochromene-2,1'-cyclohexane]-4-ol

InChI

InChI=1S/C15H20O3/c1-17-11-5-6-12-13(16)10-15(18-14(12)9-11)7-3-2-4-8-15/h5-6,9,13,16H,2-4,7-8,10H2,1H3

InChI Key

BRBHUWPZGVSDOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(CC3(O2)CCCCC3)O

Origin of Product

United States

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